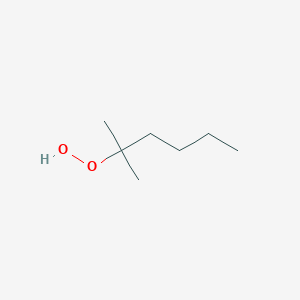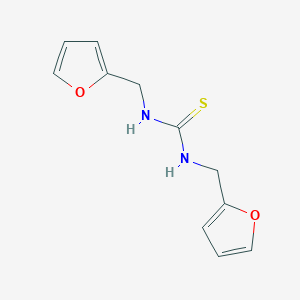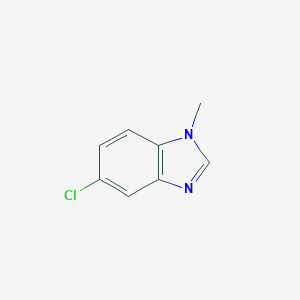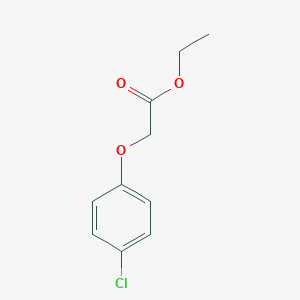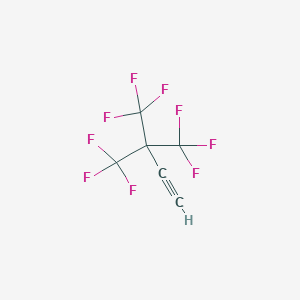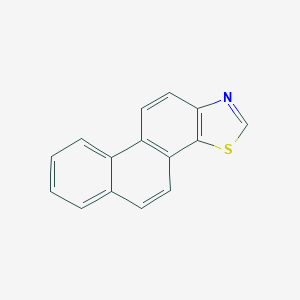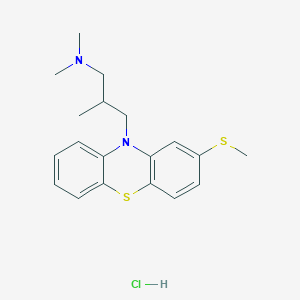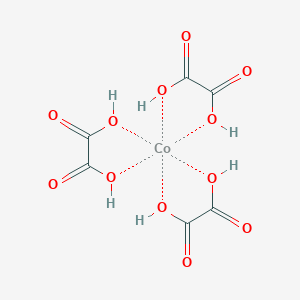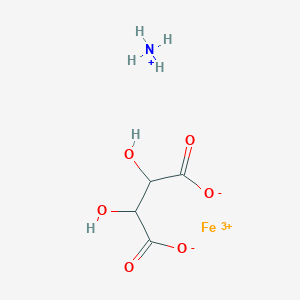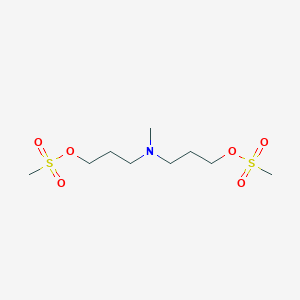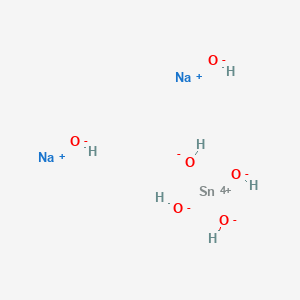![molecular formula C20H16N4O5 B089233 (2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol CAS No. 13804-47-2](/img/structure/B89233.png)
(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol is a complex organic compound characterized by the presence of a hydrazone functional group attached to a dinitrophenyl ring and a diphenylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and 1,2-diphenylethanol. The reaction is usually carried out in an acidic or basic medium to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol, methanol, or acetic acid. The reaction mixture is often heated to reflux to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted phenylhydrazones.
Scientific Research Applications
(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazone linkage and aromatic rings allow the compound to bind to specific sites on proteins or other biomolecules, modulating their activity. The dinitrophenyl group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A simpler hydrazone compound used in similar applications.
1,2-Diphenylethanol: The parent alcohol compound without the hydrazone linkage.
Benzophenone Hydrazone: Another hydrazone compound with different substituents.
Uniqueness
(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol is unique due to the combination of the dinitrophenyl and diphenylethanol moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
CAS No. |
13804-47-2 |
|---|---|
Molecular Formula |
C20H16N4O5 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol |
InChI |
InChI=1S/C20H16N4O5/c25-20(15-9-5-2-6-10-15)19(14-7-3-1-4-8-14)22-21-17-12-11-16(23(26)27)13-18(17)24(28)29/h1-13,20-21,25H/b22-19- |
InChI Key |
QVKWDKPHEMCSMJ-QOCHGBHMSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3)O |
Isomeric SMILES |
C1=CC=C(C=C1)C(/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3)O |
Key on ui other cas no. |
13804-47-2 |
Synonyms |
2-hydroxy-1,2-diphenylethanone {2,4-dinitrophenyl}hydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


